molecular formula C16H15NO B2380237 N-Benzylcinnamamide CAS No. 5100-00-5

N-Benzylcinnamamide

Cat. No.: B2380237
CAS No.: 5100-00-5
M. Wt: 237.302
InChI Key: MPWRITRYGLHZBT-VAWYXSNFSA-N
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Description

N-Benzylcinnamamide is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a cinnamamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylcinnamamide can be synthesized through the reaction of cinnamic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzylcinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzylcinnamic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Nitrobenzylcinnamamide or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzylcinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Benzylcinnamamide can be compared with other cinnamamide derivatives and benzyl-substituted amides:

    Similar Compounds: Cinnamamide, N-Benzylformamide, and N-Benzylbenzamide.

    Uniqueness: this compound is unique due to its dual functional groups (benzyl and cinnamamide), which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-N-benzyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRITRYGLHZBT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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